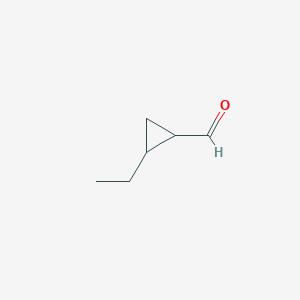

2-Ethylcyclopropane-1-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C6H10O. It is a cyclopropane derivative, characterized by a three-membered ring structure with an ethyl group and an aldehyde functional group attached. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a carbene or carbenoid. For example, the Simmons-Smith reaction, which uses diiodomethane (CH2I2) and a zinc-copper couple (Zn-Cu), can be employed to form the cyclopropane ring . The reaction conditions generally involve the use of a solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of the carbene intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation techniques but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve distillation or chromatography to achieve the required purity for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ethyl group on the cyclopropane ring can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: 2-Ethylcyclopropane-1-carboxylic acid.

Reduction: 2-Ethylcyclopropane-1-methanol.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have focused on the development of derivatives of 2-Ethylcyclopropane-1-carbaldehyde as potential antibacterial agents. Research indicates that modifications to the structure can enhance the activity against various bacterial strains. For example, a campaign aimed at synthesizing inhibitors of bacterial enzymes has shown promising results, indicating that this compound can serve as a scaffold for developing new antibiotics .

Case Study: Structure-Activity Relationship

A study published in a peer-reviewed journal examined the structure-activity relationships of this compound derivatives. The findings suggested that specific functional group modifications significantly impacted antibacterial efficacy, leading to the identification of several potent compounds suitable for further development .

Organic Synthesis Applications

Reagent in Organic Reactions

this compound serves as a valuable reagent in organic synthesis. Its unique cyclopropane structure allows for various reactions, including nucleophilic additions and cycloadditions. This versatility makes it an important building block in the synthesis of more complex organic molecules.

Data Table: Common Reactions Involving this compound

| Reaction Type | Description | Products Obtained |

|---|---|---|

| Nucleophilic Addition | Reaction with Grignard reagents | Alcohol derivatives |

| Cycloaddition | Diels-Alder reaction with dienes | Cyclohexene derivatives |

| Oxidation | Conversion to carboxylic acids | Corresponding carboxylic acids |

Industrial Applications

Chemical Intermediate

In industrial chemistry, this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo further transformations makes it suitable for producing active ingredients in crop protection products and pharmaceutical formulations.

Case Study: Agrochemical Development

Research has demonstrated the use of this compound in synthesizing novel herbicides. The compound's reactivity facilitates the formation of complex structures that exhibit herbicidal activity, showcasing its potential in agricultural applications .

Wirkmechanismus

The mechanism of action of 2-Ethylcyclopropane-1-carbaldehyde involves its reactivity as an aldehyde and a cyclopropane derivative. The aldehyde group can participate in nucleophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These reactions are facilitated by the strain in the three-membered ring, making it highly reactive.

Vergleich Mit ähnlichen Verbindungen

2-Ethylcyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives such as:

Cyclopropane-1-carbaldehyde: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.

2-Methylcyclopropane-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.

Cyclopropane-1-carboxylic acid: An oxidized form of the aldehyde, with different reactivity and applications.

Biologische Aktivität

2-Ethylcyclopropane-1-carbaldehyde, with the chemical formula C6H10O and CAS Number 1849287-96-2, is a cyclic aldehyde that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Research into its biological effects is still emerging, but initial studies suggest it may exhibit various pharmacological properties.

Chemical Structure and Properties

The structural characteristics of this compound include a cyclopropane ring substituted with an ethyl group and an aldehyde functional group. This unique structure may influence its reactivity and biological interactions.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C6H10O |

| Molecular Weight | 98.15 g/mol |

| Boiling Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is not fully elucidated, but it is hypothesized to interact with various molecular targets, potentially influencing enzyme activity or cellular signaling pathways. Similar compounds have shown effects such as:

- Antimicrobial Activity : Some studies suggest that cyclopropane derivatives can inhibit bacterial growth, although specific data on this compound is limited.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses.

Research Findings

Recent studies have highlighted the compound's potential immunosuppressive properties. For instance, research involving derivatives of cyclopropane has demonstrated inhibition of interleukin production in T cells, suggesting possible applications in autoimmune conditions or organ transplantation .

Case Studies

- Immunosuppressive Activity : A study published in NCBI explored the biological activity of cyclopropane derivatives, including this compound. It was found to inhibit IL-2 production in T-cells, indicating potential for use in immunomodulation .

- Antimicrobial Properties : Although specific studies on this compound are sparse, related compounds have shown significant antimicrobial effects against various pathogens. This suggests a need for further investigation into the compound's efficacy against microbial strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cyclopropanecarboxaldehyde | Simple cyclopropane derivative | Antimicrobial |

| 3-Methylcyclopropanecarboxaldehyde | Methyl substitution | Anti-inflammatory |

| 1-Cyclopropanecarboxylic acid | Carboxylic acid derivative | Potential analgesic |

This table illustrates how variations in chemical structure can lead to different biological activities.

Eigenschaften

IUPAC Name |

2-ethylcyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYXQQVRZALTGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.